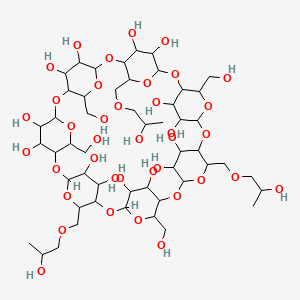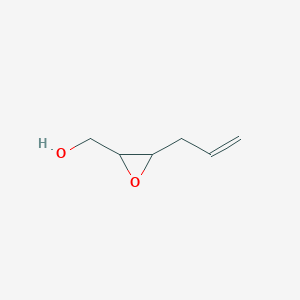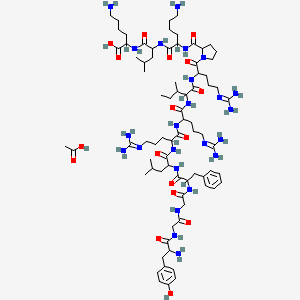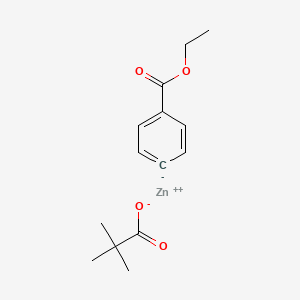
zinc;2,2-dimethylpropanoate;ethyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;2,2-dimethylpropanoate;ethyl benzoate: is a compound that combines zinc with two organic ligands: 2,2-dimethylpropanoate and ethyl benzoate
准备方法
Synthetic Routes and Reaction Conditions
The preparation of zinc;2,2-dimethylpropanoate;ethyl benzoate typically involves the reaction of zinc salts with 2,2-dimethylpropanoic acid and ethyl benzoate. The process can be summarized as follows:
Reaction of Zinc Salts with 2,2-Dimethylpropanoic Acid: Zinc salts, such as zinc chloride or zinc acetate, are reacted with 2,2-dimethylpropanoic acid in an appropriate solvent. The reaction is typically carried out under reflux conditions to ensure complete reaction.
Addition of Ethyl Benzoate: Ethyl benzoate is then added to the reaction mixture. The reaction is allowed to proceed under controlled temperature and pressure conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: Zinc;2,2-dimethylpropanoate;ethyl benzoate can undergo oxidation reactions, particularly at the organic ligands. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur, especially involving the zinc ion. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other groups. This can be achieved using various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized derivatives of the organic ligands.
Reduction: Reduced forms of the zinc ion and modified ligands.
Substitution: New compounds with substituted ligands.
科学研究应用
Zinc;2,2-dimethylpropanoate;ethyl benzoate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, including enzyme activity modulation.
Medicine: Explored for its therapeutic potential, particularly in zinc supplementation and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
作用机制
The mechanism of action of zinc;2,2-dimethylpropanoate;ethyl benzoate involves the interaction of zinc ions with various molecular targets. Zinc ions can act as cofactors for enzymes, influencing their activity and stability. The organic ligands, 2,2-dimethylpropanoate and ethyl benzoate, can modulate the solubility and bioavailability of the compound, enhancing its effectiveness in different applications.
相似化合物的比较
Similar Compounds
Zinc acetate: Commonly used zinc salt with applications in medicine and industry.
Zinc benzoate: Similar to zinc;2,2-dimethylpropanoate;ethyl benzoate but with different organic ligands.
Zinc pivalate: Another zinc compound with 2,2-dimethylpropanoate ligands.
Uniqueness
This compound is unique due to the combination of its specific organic ligands, which confer distinct chemical properties and potential applications. The presence of both 2,2-dimethylpropanoate and ethyl benzoate ligands allows for a broader range of reactivity and functionality compared to similar compounds.
属性
分子式 |
C14H18O4Zn |
|---|---|
分子量 |
315.7 g/mol |
IUPAC 名称 |
zinc;2,2-dimethylpropanoate;ethyl benzoate |
InChI |
InChI=1S/C9H9O2.C5H10O2.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;1-5(2,3)4(6)7;/h4-7H,2H2,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI 键 |
PLPFRJJIPSQGDE-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C1=CC=[C-]C=C1.CC(C)(C)C(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14791298.png)
![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14791322.png)

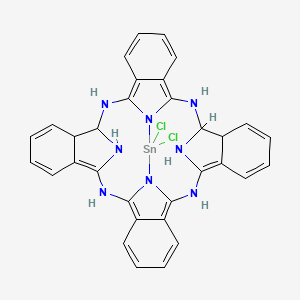

![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791351.png)
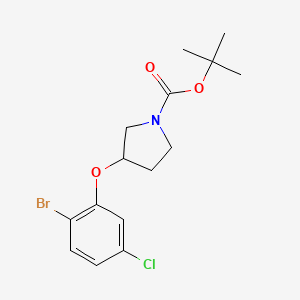
![N-[1-chloro-1-(4-fluorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide](/img/structure/B14791369.png)
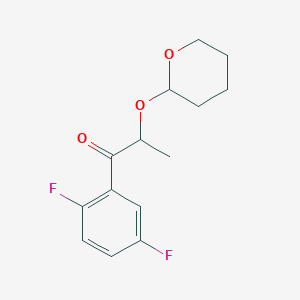
![19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-1-[(1S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one](/img/structure/B14791377.png)
